![molecular formula C8H17BrSi B13163749 {[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane](/img/structure/B13163749.png)
{[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane is an organosilicon compound with the molecular formula C₈H₁₇BrSi. This compound is characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to a trimethylsilane group. It is primarily used in organic synthesis as a reagent and intermediate for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane typically involves the reaction of cyclopropylmethyl bromide with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Cyclopropylmethyl bromide+Trimethylsilyl chlorideBase[1-(Bromomethyl)cyclopropyl]methyltrimethylsilane+By-products
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
{[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted cyclopropylmethyl derivatives.
Reduction: Formation of cyclopropylmethyltrimethylsilane.
Oxidation: Formation of cyclopropylmethyl alcohol or cyclopropylmethyl carboxylic acid.
Wissenschaftliche Forschungsanwendungen
{[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane is used in various scientific research applications:
Organic Synthesis: As a reagent for introducing the cyclopropylmethyl group into organic molecules.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active compounds.
Material Science: As a precursor for the preparation of silicon-containing polymers and materials.
Biological Studies: In the modification of biomolecules for studying their structure and function.
Wirkmechanismus
The mechanism of action of {[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane involves the reactivity of the bromomethyl group and the trimethylsilane group. The bromomethyl group acts as an electrophile, making it susceptible to nucleophilic attack. The trimethylsilane group provides stability and enhances the lipophilicity of the compound, facilitating its interaction with organic substrates and biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethyl bromide: Lacks the trimethylsilane group, making it less stable and less lipophilic.
Trimethylsilylmethyl bromide: Lacks the cyclopropyl ring, resulting in different reactivity and applications.
Cyclopropyltrimethylsilane: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
{[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane is unique due to the combination of the cyclopropyl ring, bromomethyl group, and trimethylsilane group. This combination imparts unique reactivity and stability, making it a valuable reagent in organic synthesis and various scientific research applications.
Eigenschaften
Molekularformel |
C8H17BrSi |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
[1-(bromomethyl)cyclopropyl]methyl-trimethylsilane |
InChI |
InChI=1S/C8H17BrSi/c1-10(2,3)7-8(6-9)4-5-8/h4-7H2,1-3H3 |
InChI-Schlüssel |
ZMJYOOKFLHECTB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC1(CC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


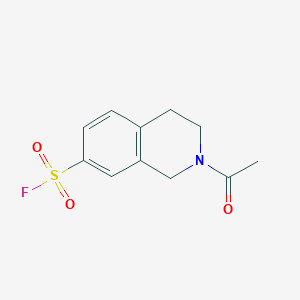


![2-(Aminomethyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide](/img/structure/B13163690.png)

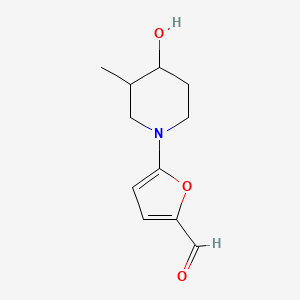

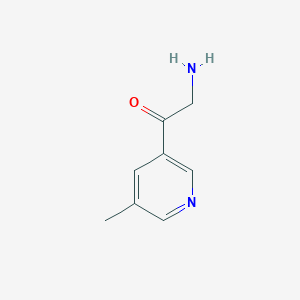


![Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13163719.png)
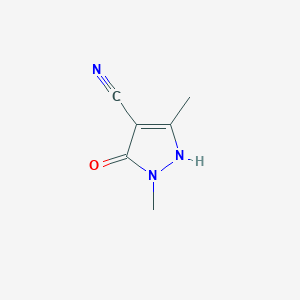
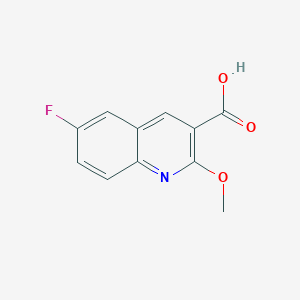
![({[3-(Bromomethyl)pentyl]oxy}methyl)benzene](/img/structure/B13163735.png)
